Cas no 391229-11-1 (4-nitrophenyl 2-(naphthalen-1-yloxy)acetate)

4-nitrophenyl 2-(naphthalen-1-yloxy)acetate structure
391229-11-1 structure
商品名:4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
CAS番号:391229-11-1
MF:C18H13NO5
メガワット:323.299525022507
CID:6355819
PubChem ID:849612

4-nitrophenyl 2-(naphthalen-1-yloxy)acetate 化学的及び物理的性質

名前と識別子

    • 4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
    • (4-nitrophenyl) 2-naphthalen-1-yloxyacetate
    • SR-01000005204
    • SR-01000005204-1
    • F0208-0020
    • AKOS024575032
    • Oprea1_189432
    • AO-854/40796603
    • 391229-11-1
    • 4-nitrophenyl (1-naphthyloxy)acetate
    • インチ: 1S/C18H13NO5/c20-18(24-15-10-8-14(9-11-15)19(21)22)12-23-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2
    • InChIKey: QIMBXAJDGISEIJ-UHFFFAOYSA-N
    • ほほえんだ: O(CC(=O)OC1C=CC(=CC=1)[N+](=O)[O-])C1=CC=CC2=CC=CC=C21

計算された属性

  • せいみつぶんしりょう: 323.07937252g/mol
  • どういたいしつりょう: 323.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 81.4Ų

4-nitrophenyl 2-(naphthalen-1-yloxy)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0208-0020-4mg
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0208-0020-20μmol
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0208-0020-20mg
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0208-0020-1mg
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0208-0020-30mg
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0208-0020-25mg
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1 90%+
25mg
$109.0 2023-05-17
A2B Chem LLC
BA80138-5mg
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1
5mg
$272.00 2024-04-20
A2B Chem LLC
BA80138-100mg
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1
100mg
$697.00 2024-04-20
Life Chemicals
F0208-0020-10μmol
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0208-0020-15mg
4-nitrophenyl 2-(naphthalen-1-yloxy)acetate
391229-11-1 90%+
15mg
$89.0 2023-05-17

4-nitrophenyl 2-(naphthalen-1-yloxy)acetate 関連文献

4-nitrophenyl 2-(naphthalen-1-yloxy)acetateに関する追加情報

Introduction to 4-nitrophenyl 2-(naphthalen-1-yloxy)acetate (CAS No. 391229-11-1) and Its Emerging Applications in Chemical Biology

4-nitrophenyl 2-(naphthalen-1-yloxy)acetate, identified by its unique Chemical Abstracts Service (CAS) number 391229-11-1, is a sophisticated organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, featuring a nitrophenyl moiety linked to a naphthalen-1-yloxy group via an acetate ester, presents a versatile scaffold for the development of novel bioactive molecules. Its structural attributes not only make it a valuable intermediate in synthetic chemistry but also open up promising avenues for therapeutic applications.

The nitrophenyl group, a well-known pharmacophore, contributes to the compound's reactivity and potential biological activity. In recent years, derivatives of nitrophenyl compounds have been extensively studied for their roles in modulating various biological pathways. The presence of the acetate ester in the molecular structure further enhances its utility, as esters are frequently employed in medicinal chemistry due to their metabolic stability and ease of functionalization. This combination of features makes 4-nitrophenyl 2-(naphthalen-1-yloxy)acetate a compelling candidate for further exploration.

Recent advancements in chemical biology have highlighted the importance of structurally diverse molecules in drug discovery. The naphthalen-1-yloxy moiety, part of the compound's name, adds another layer of complexity and potential functionality. Naphthalene derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By integrating this moiety with the nitrophenyl group, researchers aim to harness synergistic effects that could lead to more potent and selective therapeutic agents.

In the context of modern drug development, 4-nitrophenyl 2-(naphthalen-1-yloxy)acetate has been explored as a precursor for synthesizing novel inhibitors targeting specific enzymes involved in diseases such as cancer and neurodegeneration. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that disrupt aberrant signaling pathways associated with these conditions. The versatility of its structural framework allows chemists to modify various functional groups, enabling the tailoring of properties such as solubility, bioavailability, and target specificity.

The acetate ester linkage not only provides a handle for further chemical manipulation but also influences the compound's pharmacokinetic profile. Ester-based prodrugs have been widely used due to their ability to improve oral bioavailability while minimizing systemic exposure before activation at the target site. This feature is particularly advantageous when designing drugs intended for localized action or when seeking to enhance patient compliance through oral administration.

Moreover, computational studies have begun to shed light on the potential interactions between 4-nitrophenyl 2-(naphthalen-1-yloxy)acetate and biological targets at the molecular level. Advanced modeling techniques have been employed to predict binding affinities and identify key residues involved in ligand-receptor interactions. These insights have guided experimental efforts toward optimizing lead compounds with improved binding efficacy and reduced off-target effects.

The integration of machine learning and artificial intelligence into drug discovery has further accelerated the exploration of 4-nitrophenyl 2-(naphthalen-1-yloxy)acetate. Predictive models have been developed to screen vast libraries of compounds for potential bioactivity, streamlining the identification of promising candidates for experimental validation. This interdisciplinary approach has not only enhanced efficiency but also opened up new possibilities for discovering innovative therapeutic strategies.

Looking ahead, the future prospects for 4-nitrophenyl 2-(naphthalen-1-yloxy)acetate are bright, with ongoing research focusing on expanding its applications in various domains. Investigating its role in developing treatments for neurological disorders has emerged as a particularly exciting direction. The compound's ability to modulate neurotransmitter systems suggests potential benefits in conditions such as Alzheimer's disease and Parkinson's disease, where dysregulation of these pathways plays a pivotal role.

Additionally, the growing interest in personalized medicine has prompted researchers to explore how individual genetic variations might influence responses to 4-nitrophenyl 2-(naphthalen-1-yloxy)acetate and its derivatives. By correlating structural features with patient-specific data, it may be possible to develop more personalized therapeutic approaches tailored to individual needs. This personalized medicine paradigm aligns well with the broader goals of precision healthcare.

In conclusion,4-nitrophenyl 2-(naphthalen-1-yloxy)acetate (CAS No. 391229-11-1) represents a fascinating molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural composition offers multiple opportunities for innovation across various therapeutic areas. As research continues to uncover new applications and refine synthetic methodologies,4-nitrophenyl 2-(naphthalen-1-yloxy)acetate is poised to play an increasingly important role in shaping the future of drug discovery and development.

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